molecular formula C11H12FNO4 B13523655 (2-(4-Fluorophenyl)acetyl)serine

(2-(4-Fluorophenyl)acetyl)serine

Cat. No.: B13523655
M. Wt: 241.22 g/mol
InChI Key: VDWQDGFQPOZFJJ-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)acetyl)serine is an organic compound with the molecular formula C11H12FNO4 It is a derivative of serine, an amino acid, and features a fluorophenyl group attached to the acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)acetyl)serine typically involves the acylation of serine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This can involve:

  • Use of automated reactors for precise control of reaction conditions
  • Implementation of purification steps such as recrystallization or chromatography
  • Quality control measures to ensure consistency and compliance with regulatory standards

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)acetyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(4-Fluorophenyl)acetyl)serine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)acetyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the serine moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Fluorophenyl)acetyl)alanine: Similar structure but with alanine instead of serine.

    (2-(4-Fluorophenyl)acetyl)glycine: Similar structure but with glycine instead of serine.

    (2-(4-Fluorophenyl)acetyl)threonine: Similar structure but with threonine instead of serine.

Uniqueness

(2-(4-Fluorophenyl)acetyl)serine is unique due to the presence of the serine moiety, which can participate in specific biochemical interactions that other amino acids may not. The fluorophenyl group also provides unique electronic and steric properties that can influence its reactivity and binding characteristics.

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)

InChI Key

VDWQDGFQPOZFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F

Origin of Product

United States

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